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molecular formula C11H10Cl2O B8569881 3-(3,4-Dichlorophenyl)cyclopent-2-en-1-ol

3-(3,4-Dichlorophenyl)cyclopent-2-en-1-ol

Cat. No. B8569881
M. Wt: 229.10 g/mol
InChI Key: BZASXDFCKJLFRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08138377B2

Procedure details

A solution of 3-(3,4-dichlorophenyl)cyclopent-2-en-1-one (2 g, 8.8 mmol) in methanol (40 mL) at 0° C. was treated with CeCl3 7H2O (4.26 g, 11.4 mmol) followed portionwise by NaBH4 (0.43 g, 11.4 mmol). The reaction was warmed to room temperature. The reaction mixture was stirred for 4 h, then quenched with saturated aqueous NH4Cl and concentrated to remove methanol. The concentrate was diluted with H2O and extracted with EtOAc (3×). The combined organic extracts were washed with brine, dried over MgSO4, filtered, concentrated in vacuo and purified by silica gel chromatography using CH2Cl2/Methanol as the eluting solvent to afford 2 g (Yield 99%) of the target compound. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.82-1.92 (m, 1 H) 2.40-2.52 (m, 1 H) 2.54-2.65 (m, 1 H) 2.79-2.91 (m, 1 H) 4.96-5.04 (m, 1 H) 6.20-6.26 (m, 1 H) 7.27-7.31 (m, 1 H) 7.37-7.42 (m, 1 H) 7.51 (d, 1 H).
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
CeCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0.43 g
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:9]2[CH2:13][CH2:12][C:11](=[O:14])[CH:10]=2)[CH:5]=[CH:6][C:7]=1[Cl:8].[BH4-].[Na+]>CO>[Cl:1][C:2]1[CH:3]=[C:4]([C:9]2[CH2:13][CH2:12][CH:11]([OH:14])[CH:10]=2)[CH:5]=[CH:6][C:7]=1[Cl:8] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C1=CC(CC1)=O
Name
CeCl3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.43 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous NH4Cl
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to remove methanol
ADDITION
Type
ADDITION
Details
The concentrate was diluted with H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C1=CC(CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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